Interiotherin A

Description

Classification within Lignan (B3055560) Chemistry

Within the broad class of lignans (B1203133), compounds are categorized based on the bonding pattern between the two phenylpropanoid monomers. mdpi.com Dibenzocyclooctadiene lignans are characterized by a specific carbon skeleton featuring a central eight-membered ring fused to two benzene (B151609) rings. wikipedia.org This structural motif is a hallmark of many compounds isolated from plants of the Schisandraceae family, including the genera Kadsura and Schisandra. rsc.org

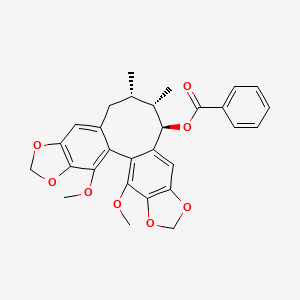

Interiotherin A is a prime example of this class, possessing the characteristic dibenzocyclooctadiene core. ebi.ac.ukglpbio.com Its chemical structure was elucidated through spectroscopic analysis. nih.gov The systematic name for this compound is 13,14-dimethoxy-6,7-dimethyl-5,6,7,8-tetrahydro ebi.ac.ukglpbio.combenzodioxolo[5',6':3,4]cycloocta[1,2-f] ebi.ac.ukglpbio.combenzodioxol-5-yl benzoate. chembk.com

Context of Dibenzocyclooctadiene Lignans as Natural Products

Dibenzocyclooctadiene lignans are a significant class of natural products, with over 130 new compounds identified between 2009 and 2015 alone. rsc.org These compounds are predominantly found in plants of the Schisandraceae family, which have a long history of use in traditional medicine, particularly in Asia. rsc.orgacs.org The diverse biological activities reported for this class of lignans have made them a focal point of phytochemical and pharmacological research. iomcworld.comacs.org

This compound, along with its related compounds such as Interiotherin B, C, and D, contributes to the chemical diversity of this family. wikipedia.orgmedchemexpress.com The isolation and characterization of these molecules from plants like Kadsura interior and Schisandra species continue to provide valuable insights into the chemical constituents of these medicinally important plants. ebi.ac.uknaturewillbio.comresearchgate.net

Detailed Research Findings

Research on this compound has primarily focused on its isolation, structural determination, and evaluation of its biological properties. It was first reported in 1996 as a new lignan isolated from the stems of Kadsura interior. nih.gov Alongside this compound, other lignans such as Interiotherin B, angeloylgomisin (B10818263) R, and schisantherin D were also identified from the same plant source. nih.gov

Subsequent studies have led to the total synthesis of this compound, providing a method to produce the compound in a laboratory setting and confirming its absolute stereochemistry. acs.orgacs.orgnih.gov One of the notable reported biological activities of this compound is its ability to inhibit the replication of the human immunodeficiency virus (HIV). ebi.ac.ukglpbio.commedchemexpress.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H28O8 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C29H28O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15-16,24H,10,13-14H2,1-4H3/t15-,16-,24+/m0/s1 |

InChI Key |

MBGKPRSARHEFAG-CCHLGUQTSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |

Synonyms |

interiotherin A |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Sources of Interiotherin A

Kadsura interior A. C. Smith, a plant native to southern China, is a primary botanical source of this compound. acs.org The stems of this plant, known as “Ji-Xue-Teng” in traditional Chinese medicine, have been the main material for phytochemical investigation. acs.org Research focusing on the bioactive constituents of K. interior led to the initial isolation and characterization of this compound, along with several other structurally related lignans (B1203133). acs.orgmedchemexpress.comnih.gov Bioactivity-directed fractionation of an ethanol (B145695) extract of the stems identified this compound as one of its notable components. acs.org

This compound has also been identified in species of the genus Schisandra, which is closely related to Kadsura. Specifically, chemical characterization of the ethanolic extract from the fruits of Schisandra sphenanthera has confirmed the presence of this compound. nih.gov The leaves and stems of S. sphenanthera are also sources of various lignans. nih.gov The genus Schisandra is well-known for producing a diverse array of dibenzocyclooctadiene lignans. thieme-connect.comnih.govnih.govnih.govnih.gov

Isolation Methodologies in Phytochemical Research

The isolation of this compound from its plant sources employs standard phytochemical techniques for the separation of natural products. nih.govcore.ac.uk The general procedure involves solvent extraction followed by multi-step chromatographic purification.

A typical isolation workflow includes the following steps:

Extraction : The dried and powdered plant material, such as the stems of K. interior, is extracted with a solvent, commonly 90% ethanol (EtOH). nih.gov This process yields a crude extract containing a complex mixture of phytochemicals.

Solvent Partitioning : The crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate (B1210297) (EtOAc). nih.gov This step separates compounds based on their solubility, with lignans like this compound typically concentrating in the ethyl acetate fraction.

Chromatography : The enriched fraction undergoes a series of chromatographic separations to isolate individual compounds.

Column Chromatography (CC) : The fraction is first subjected to column chromatography on a stationary phase like silica (B1680970) gel. nih.govnih.gov A gradient elution system, for instance, using petroleum ether and acetone, is employed to separate the mixture into several less complex fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compound are often further purified using HPLC, which offers higher resolution for separating structurally similar compounds. oup.com

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to elucidate the structure of the purified compound and confirm its identity as this compound. nih.govthieme-connect.com

Co-occurrence and Relationship with Analogous Dibenzocyclooctadiene Lignans

This compound does not occur in isolation. It is found alongside a diverse array of other dibenzocyclooctadiene lignans within the same plant tissues. nih.govnih.govsemanticscholar.org These co-occurring compounds share the same core dibenzocyclooctadiene skeleton but differ in their substitution patterns, oxidation states, and stereochemistry. The co-isolation of these analogues is a hallmark of the phytochemistry of the Schisandraceae family. nih.gov

In Kadsura interior, this compound is frequently isolated with other lignans, providing a rich chemical profile for the plant. acs.orgnih.gov Similarly, in Schisandra species, it is part of a complex mixture of related compounds. nih.govnih.govresearchgate.net The structural similarities among these lignans suggest a common biosynthetic pathway.

Below is an interactive table detailing some of the dibenzocyclooctadiene lignans that have been isolated from the same plant sources as this compound.

| Compound Name | Botanical Source(s) | Reference(s) |

| Interiotherin B | Kadsura interior | acs.org, nih.gov |

| Interiotherin C | Kadsura interior | nih.gov |

| Interiotherin D | Kadsura interior | nih.gov |

| Schisantherin D | Kadsura interior, Schisandra sphenanthera | acs.org, nih.gov |

| Angeloylgomisin (B10818263) R | Kadsura interior | acs.org, nih.gov |

| Kadsurin | Kadsura interior | nih.gov |

| Interiorin (B12392616) | Kadsura interior | nih.gov |

| Gomisin A | Kadsura interior | nih.gov |

| Gomisin G | Kadsura interior | nih.gov |

| Schisandrin (B1198587) C | Kadsura interior | nih.gov |

| Neokadsuranin (B176947) | Kadsura interior | nih.gov |

| Gomisin J | Schisandra sphenanthera | nih.gov |

| (+)-Deoxyschisandrin | Schisandra sphenanthera | researchgate.net |

| Epigomisin O | Schisandra sphenanthera | researchgate.net |

Biosynthesis and Metabolic Transformations

Proposed Biosynthetic Pathways of Dibenzocyclooctadiene Lignans (B1203133)

Interiotherin A is a member of the dibenzocyclooctadiene lignan (B3055560) class, a group of secondary metabolites characteristic of the Schisandraceae plant family. nih.gov While the complete biosynthetic pathway for these complex molecules has not been fully elucidated, a likely and authoritative pathway has been proposed based on the analysis of chemical structures and known lignan biosynthesis in other plants. nih.govfrontiersin.orgnih.gov

The biosynthesis of all lignans, including dibenzocyclooctadienes, originates from the shikimic acid pathway, with phenylalanine serving as the initial precursor. nih.govrsc.org Through the general phenylpropanoid pathway, phenylalanine is converted into coniferyl alcohol. nih.gov This initial series of reactions involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and cinnamyl alcohol dehydrogenase (CAD). nih.govresearchgate.net

Coniferyl alcohol is a critical branch-point intermediate, serving as the direct precursor to various lignan types. frontiersin.orgnih.gov The proposed pathway for dibenzocyclooctadiene lignans suggests that two coniferyl alcohol-derived units (phenylpropanoids) undergo oxidative dimerization to form the core lignan structure. nih.gov Specifically, coniferyl alcohol is first converted to isoeugenol (B1672232). researchgate.net Subsequently, two molecules of isoeugenol are thought to dimerize to form a compound named verrucosin, which then undergoes a series of enzymatic modifications, including reductions and cyclizations, to yield the characteristic dibenzocyclooctadiene skeleton. researchgate.netmdpi.comresearchgate.net This proposed pathway provides a foundational framework for understanding the formation of this compound and related compounds in plants like Kadsura interior. frontiersin.orgnih.gov

Enzymatic and Precursor Involvement in Lignan Biosynthesis

The biosynthesis of this compound and other dibenzocyclooctadiene lignans is a multi-step process orchestrated by a series of specific enzymes acting on key precursor molecules. The journey begins with a primary amino acid and proceeds through several critical intermediates.

The foundational precursors for this pathway are derived from the general phenylpropanoid metabolism.

Table 1: Key Precursors in Dibenzocyclooctadiene Lignan Biosynthesis

| Precursor | Role | Citation |

|---|---|---|

| Phenylalanine | The initial amino acid starting material from the shikimate pathway. | nih.gov |

| Coniferyl Alcohol | A central monolignol intermediate; the direct synthetic precursor to lignans. | frontiersin.orgnih.govnih.gov |

| Isoeugenol | A phenylpropene derived from coniferyl alcohol, proposed to be the monomer unit that dimerizes. | researchgate.netmdpi.comresearchgate.net |

A cascade of enzymes catalyzes the conversion of these precursors into the final complex lignan structures. While not all enzymes in the pathway to this compound have been definitively identified, research in related species has illuminated the key enzymatic families involved. frontiersin.orgmdpi.com

Table 2: Enzymes Involved in Dibenzocyclooctadiene Lignan Biosynthesis

| Enzyme | Abbreviation | Function | Citation |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. | nih.govresearchgate.net |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid. | nih.govresearchgate.net |

| Cinnamyl alcohol dehydrogenase | CAD | Involved in the final step of monolignol synthesis to produce coniferyl alcohol. | nih.govresearchgate.net |

| Coniferyl alcohol acyltransferase | CFAT | Catalyzes the acetylation of coniferyl alcohol, considered the first committed step for this specific lignan pathway. | frontiersin.orgnih.gov |

| Isoeugenol synthase | IGS | Believed to catalyze the formation of isoeugenol from a coniferyl alcohol derivative. | researchgate.net |

| Dirigent protein | DIR | Mediates the stereoselective coupling of two isoeugenol monomers to form verrucosin. | researchgate.netmdpi.comresearchgate.net |

| Pinoresinol-lariciresinol reductase | PLR | Reduces intermediates like verrucosin. | researchgate.netmdpi.comresearchgate.net |

| Cytochrome P450 | CYP | A diverse family of enzymes that catalyze various modifications, such as the formation of methylenedioxy bridges seen in many dibenzocyclooctadiene lignans. | mdpi.comresearchgate.net |

| O-methyltransferase | OMT | Transfers methyl groups to hydroxyl moieties on the lignan skeleton. | mdpi.comresearchgate.net |

Metabolite Classification within Biological Systems

Within biological and chemical classification systems, this compound is categorized based on its structure and biosynthetic origin. It is primarily classified as a plant secondary metabolite. nih.gov

Structurally, this compound belongs to the large group of natural phenols known as lignans. rsc.orgwikipedia.org Lignans are defined by their dimeric structure, formed from two phenylpropane units. nih.gov More specifically, this compound is a member of the dibenzocyclooctadiene lignan subclass, which is distinguished by its unique eight-membered central ring formed by the fusion of the two phenyl rings. nih.govmdpi.comebi.ac.uk These compounds are characteristic of and primarily isolated from plants in the Schisandraceae family, such as those of the Kadsura and Schisandra genera. nih.govebi.ac.uk The Chemical Entities of Biological Interest (ChEBI) database further classifies this compound as a metabolite and an antiviral agent. ebi.ac.uk

Table 3: Classification of this compound

| Classification System | Category | Description | Citation |

|---|---|---|---|

| Biochemical Origin | Secondary Metabolite | A compound produced by an organism that is not essential for its primary growth and development but serves other functions. | nih.gov |

| Phenylpropanoid Derivative | Biosynthetically derived from the phenylpropanoid pathway, starting with phenylalanine. | mdpi.com | |

| Chemical Structure | Phenol / Polyphenol | Contains one or more hydroxyl groups attached to an aromatic ring. | rsc.org |

| Lignan | A dimer of phenylpropane units. | wikipedia.org | |

| Dibenzocyclooctadiene Lignan | A specific type of lignan with a dibenzo[a,c]cyclooctadiene skeleton. | nih.govmdpi.comebi.ac.uk | |

| Biological Role | Plant Metabolite | A metabolite found in plants. | nih.gov |

| Antiviral Agent | A substance that inhibits or destroys a virus. | ebi.ac.uk |

Chemical Synthesis Approaches to Interiotherin a

Total Synthesis Strategies

The total synthesis of Interiotherin A has been achieved through carefully designed strategies that address the molecule's stereochemical complexity. acs.orgacs.orgnih.gov These approaches are characterized by their efficiency, often requiring only a few steps from simple starting materials. nih.govacs.org

The synthetic route developed for this compound is part of a broader, unified strategy applicable to a variety of dibenzocyclooctadiene lignans (B1203133). acs.orgnih.govacs.org This flexible approach has been successfully applied to the total synthesis of related natural products, including angeloylgomisin (B10818263) R, gomisin O, and gomisin E (also known as epigomisin O). nih.govacs.orgfigshare.comacs.org The strategy's power lies in its convergent nature, where key fragments are prepared and then joined using reliable and stereoselective coupling reactions. nih.govacs.org This unified approach demonstrates the potential for generating a diverse library of dibenzocyclooctadiene lignans from common intermediates, facilitating further study of their biological properties. acs.org

Key Stereoselective Reaction Sequences in this compound Synthesis

The successful asymmetric synthesis of this compound hinges on several key stereoselective transformations that construct the core structure with precise control over its three-dimensional arrangement. acs.orgnih.gov These reactions are designed to be highly diastereoselective, ensuring that the desired stereoisomer is formed preferentially. chemistrydocs.comstereoelectronics.org

A crucial step in forming the eight-membered ring of the dibenzocyclooctadiene core is the intramolecular biaryl coupling. acs.org This is achieved through an atropdiastereoselective, copper-promoted oxidative coupling reaction. acs.orgfigshare.comnih.gov Specifically, the Lipshutz methodology, which involves the oxidation of a mixed biarylcuprate intermediate, has proven highly effective for this transformation in sterically hindered and electron-rich systems. acs.orgacs.orgthieme-connect.com The stereochemical outcome of this coupling, which establishes the molecule's axial chirality (atropisomerism), is controlled by the pre-existing stereocenters in the molecule. acs.orgacs.org The reaction proceeds with excellent stereocontrol, often yielding a single atropisomer with a diastereomeric ratio greater than 20:1. nih.govacs.org This high degree of selectivity is dependent on the C6/C7-anti stereochemistry of the precursor, which directs the formation of the new stereogenic axis. acs.org

The construction of the 1,4-diarylbutane backbone of this compound is accomplished via a two-step sequence involving a diastereoselective hydroboration followed by a Suzuki-Miyaura coupling. acs.orgacs.orgnih.gov In this sequence, an alkene is first subjected to hydroboration, which proceeds with high diastereoselectivity (97:3 dr) due to steric guidance from an adjacent stereocenter (A1,3 strain). acs.org The resulting alkylborane intermediate is not isolated but is used directly in a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate aryl bromide. acs.orgnottingham.ac.uk This one-pot procedure is highly efficient, providing the coupled product in good yield and with excellent stereocontrol (>20:1). acs.orgnih.gov

The introduction of the C7 stereocenter and the attached side chain is achieved through an asymmetric addition reaction. acs.orgacs.org In the initial synthesis, this was accomplished using an asymmetric boron-mediated tiglylation, where a chiral borane (B79455) derived from tiglyl bromide was added to an aryl aldehyde precursor. acs.orgnottingham.ac.uk While this reaction successfully formed the desired bond, it exhibited low diastereoselectivity. acs.org A significant improvement was later reported using an asymmetric crotylation with the Leighton reagent, a chiral silane (B1218182) auxiliary. nih.govthieme-connect.com This refined method demonstrated superior asymmetric induction, yielding the desired homoallylic alcohol with an enantiomeric ratio exceeding 98:2, thus providing a more efficient and stereocontrolled route to a key intermediate for this compound. nih.govacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Angeloylgomisin R |

| Gomisin O |

| Gomisin E (epigomisin O) |

Asymmetric Crotylation Reactions

A key challenge in the synthesis of this compound is the stereoselective formation of the C7 and C8 stereocenters. Asymmetric crotylation reactions have emerged as a powerful tool to address this challenge.

In one of the pioneering total syntheses of this compound, an asymmetric boron-mediated tiglylation of an aryl aldehyde precursor was employed. acs.orgacs.orgnih.gov This reaction, however, initially faced challenges with diastereoselectivity due to difficulties in preparing geometrically pure crotylborane. acs.orgacs.org

Subsequent research led to the development of a more refined and highly stereocontrolled approach. ebi.ac.ukfigshare.comnih.govacs.org A significant breakthrough was the use of a novel crotylation reaction employing the Leighton auxiliary. ebi.ac.ukfigshare.comnih.govacs.org This method demonstrated excellent asymmetric induction, achieving an enantiomeric ratio greater than 98:2. ebi.ac.ukfigshare.comnih.govacs.org This high level of stereocontrol was a critical step in the efficient and stereoselective total synthesis of this compound and related dibenzocyclooctadiene lignans. ebi.ac.ukfigshare.comnih.govacs.org

The success of this asymmetric crotylation reaction was part of a unified synthetic strategy that also included a diastereoselective hydroboration/Suzuki-Miyaura coupling sequence and an atropdiastereoselective biarylcuprate coupling, both of which proceeded with high stereocontrol. ebi.ac.ukfigshare.comnih.govacs.org

Table 1: Asymmetric Crotylation Approaches in this compound Synthesis

| Method | Reagents | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Boron-mediated tiglylation | Aryl aldehyde, tiglyl bromide, Brown borane | Initial approach for setting C6 stereochemistry. | Low diastereoselection due to impure crotylborane. | acs.orgacs.org |

| Crotylation with Leighton auxiliary | Aryl aldehyde, Leighton auxiliary | Novel and highly efficient method. | Excellent asymmetric induction (>98:2 er). | ebi.ac.ukfigshare.comnih.govacs.org |

Development of Synthetic Precursors and Intermediates

A common starting material is 2,3-dihydroxybenzaldehyde, which can be selectively alkylated with benzyl (B1604629) bromide to yield a key aldehyde precursor. acs.org Another important precursor is a suitably substituted aryl bromide, which is utilized in a crucial Suzuki-Miyaura coupling reaction. acs.orgacs.org

The synthesis involves the construction of several key intermediates. For instance, an alkene intermediate is subjected to hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) to form a trialkylborane. acs.org This intermediate then participates in a Suzuki-Miyaura coupling with an aryl bromide to assemble the biaryl linkage, a core structural feature of this compound. acs.orgacs.org

Another critical intermediate is the product of the asymmetric crotylation reaction, a homoallylic alcohol. acs.org This alcohol intermediate contains the newly established stereocenters and is further elaborated to complete the dibenzocyclooctadiene ring system. acs.org The final steps of the synthesis typically involve functional group manipulations, such as a Mitsunobu reaction to introduce the benzoyl group, ultimately affording this compound. acs.org The entire synthesis has been achieved in as few as six to eight steps from simple aromatic precursors. ebi.ac.uknih.gov

Table 2: Key Synthetic Intermediates in the Total Synthesis of this compound

| Intermediate | Description | Role in Synthesis | Reference |

|---|---|---|---|

| Aryl aldehyde | Aromatic aldehyde with specific substitution pattern. | Starting material for asymmetric crotylation. | acs.orgacs.org |

| Aryl bromide | Brominated aromatic compound. | Coupling partner in the Suzuki-Miyaura reaction. | acs.orgacs.org |

| Trialkylborane | Formed from hydroboration of an alkene. | Intermediate for the Suzuki-Miyaura coupling. | acs.org |

| Homoallylic alcohol | Product of the asymmetric crotylation. | Contains key stereocenters for further elaboration. | acs.org |

| Alcohol precursor | Intermediate prior to final esterification. | Undergoes Mitsunobu reaction to yield this compound. | acs.org |

Biological Activities and Associated Mechanisms

Antiviral Activity

Interiotherin A has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

Inhibition of Human Immunodeficiency Virus (HIV) Replication in In Vitro Models

Isolated from Kadsura interior, this compound has been identified as an anti-HIV agent. ebi.ac.uk Studies have shown that it inhibits the replication of HIV. chemfaces.com In in vitro assays, this compound exhibited a significant inhibitory effect on HIV replication with a reported EC₅₀ value of 3.1 µg/mL. ebi.ac.ukchemfaces.com The therapeutic index (TI), a measure of the compound's selectivity for the virus over the host cell, was determined to be 13.2. thieme-connect.com

Further research has corroborated the anti-HIV activity of this compound. acgpubs.org Along with other lignans (B1203133) like schisantherin D, gomisin G, kadsurin, heteroclitin F, interiorin (B12392616), and interiorin B, this compound has been part of a broader investigation into the anti-HIV potential of compounds from the Kadsura genus. acgpubs.org

| Compound | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Source |

|---|---|---|---|

| This compound | 3.1 | 13.2 | ebi.ac.ukthieme-connect.com |

| Schisantherin D | 0.5 | 50.6 | thieme-connect.com |

Proposed Molecular Mechanisms of Antiviral Action

The precise molecular mechanisms underlying the antiviral activity of this compound are a subject of ongoing investigation. However, based on the general understanding of how antiviral agents, particularly those targeting HIV, function, several potential mechanisms can be proposed. These include interference with various stages of the viral replicative cycle, such as viral entry (fusion), reverse transcription, and integration.

One of the primary targets for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is crucial for converting the viral RNA genome into DNA. ebsco.comnih.govnih.gov Inhibition of this enzyme is a common mechanism for many antiviral compounds. ebsco.com While direct evidence for this compound's effect on HIV reverse transcriptase is not explicitly detailed in the provided context, it remains a plausible mechanism of action given its classification as an anti-HIV compound.

Another potential mechanism is the inhibition of cellular fusion, preventing the virus from entering host cells. Some antiviral compounds work by interfering with the viral envelope proteins, such as gp120, which are essential for binding to host cell receptors like CD4. thieme-connect.com This disruption of the initial stages of infection can effectively halt viral replication.

Antitumor-Promoting Activity (Contextual analysis with related lignans)

This compound belongs to the lignan (B3055560) family, a class of compounds that have been investigated for their potential antitumor-promoting activities. researchgate.net Studies on related lignans have shown that they can inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA), which is a marker for tumor promotion. acs.org

In one study, fourteen neolignans isolated from Kadsura interior, including this compound, were screened for their ability to inhibit EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. acs.org While all tested compounds showed some level of inhibitory effect without cytotoxicity, neokadsuranin (B176947) and schisandrin (B1198587) C were identified as the most potent. researchgate.netacs.org This suggests that lignans as a class, and potentially this compound, may possess valuable antitumor-promoting or chemopreventive properties. acs.org The antitumor-promoting activity of lignans is also being explored through their ability to inhibit human cytomegalovirus (HCMV) immediate-early (IE) gene expression. nih.gov

Modulation of Cellular Pathways and Biological Targets (in the context of active natural products)

Lignans, including dibenzylbutyrolactone lignans to which this compound is related, are known to modulate various cellular pathways. mdpi.comnih.gov These compounds can influence signaling pathways critical for cell survival, proliferation, and death, such as the MAPK, PI3K/Akt, and NF-κB pathways. nih.gov

For instance, studies on other dibenzylbutyrolactone lignans like arctigenin (B1665602) have shown they can induce apoptosis and necrosis in tumor cells by affecting apoptotic signaling pathways, caspases, and the cell cycle. researchgate.net Furthermore, some lignans exhibit estrogenic or antiestrogenic activity by interacting with estrogen receptors (ER), which can modulate cellular development and proliferation in ER-positive cancers. mdpi.com While specific studies on this compound's modulation of these pathways are not detailed, the activities of related lignans provide a framework for its potential biological targets. researchgate.netnih.gov

Selection and Application of In Vitro Biological Models for Activity Assessment

The evaluation of the biological activities of compounds like this compound relies heavily on the use of in vitro models. acgpubs.org These models, which involve experiments conducted outside of a living organism, typically in a controlled laboratory setting such as in test tubes or petri dishes, are essential for initial screening and mechanistic studies. medicalnewstoday.comliveonbiolabs.com

For assessing antiviral activity, particularly against HIV, cell-based assays are commonly employed. nih.gov These assays measure the inhibition of viral replication in the presence of the test compound. nih.gov The use of reporter cell lines, such as TZM-bl cells, allows for the quantification of viral infection through luminescence-based assays. d-nb.info

In the context of antitumor-promoting activity, Raji cells, a human B-lymphocyte cell line derived from a Burkitt's lymphoma patient, are frequently used to study the inhibition of Epstein-Barr virus early antigen activation. acs.org For investigating the modulation of cellular pathways, various cancer cell lines, such as those from breast, prostate, or lung cancer, are utilized to study effects on cell viability, apoptosis, and specific signaling cascades. mdpi.comnih.gov

The choice of a specific in vitro model depends on the biological activity being investigated and allows for a controlled and reproducible assessment of the compound's effects at a cellular and molecular level. medicalnewstoday.comcusabio.com

Structure Activity Relationship Sar Studies of Interiotherin a and Its Analogs

Methodological Approaches for SAR Elucidation

The elucidation of the structure-activity relationship for a natural product like Interiotherin A is a multidisciplinary process that integrates chemical and biological methodologies. The general approach begins with the isolation and purification of the lead compound and its natural analogs, followed by rigorous structural determination and bioactivity screening. uni-duesseldorf.de

A typical workflow for SAR elucidation includes:

Bioactivity-Guided Fractionation and Isolation: This process involves separating crude extracts from the source plant, Kadsura interior, into fractions and testing each for anti-HIV activity. The most active fractions are further purified to isolate individual compounds, leading to the identification of this compound and its structurally related analogs. uni-duesseldorf.de

Structural Elucidation: The precise chemical structure, including stereochemistry, of the isolated compounds is determined using a suite of spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) is fundamental for establishing the connectivity of atoms, while Mass Spectrometry (MS) provides the molecular weight and formula. nih.gov Chiroptical methods like Circular Dichroism (CD) are employed to determine the absolute configuration of the stereocenters, which is often critical for biological activity. nih.govnih.gov

Biological Assays: The isolated and structurally characterized compounds are then evaluated for their biological efficacy. For this compound and its analogs, this involves in vitro anti-HIV assays, such as measuring the inhibition of HIV-1 induced cytopathic effects in cell lines (e.g., C8166 or MT-4 cells). researchgate.nettandfonline.com These assays yield quantitative data, such as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral activity by 50%. nih.gov

Semi-synthesis and Total Synthesis: To explore a wider chemical space than is available from natural sources, chemists employ chemical modification of the natural product (semi-synthesis) or build analogs from scratch (total synthesis). rsc.orgresearchgate.net This allows for the creation of a library of related compounds with systematic variations, which is the cornerstone of a thorough SAR study. rsc.org

Identification of Key Structural Motifs Governing Biological Efficacy

Analysis of this compound and other dibenzocyclooctadiene lignans (B1203133) isolated from Kadsura and the related Schisandra genus has shed light on the structural features crucial for their anti-HIV-1 activity. The core dibenzocyclooctadiene skeleton is a fundamental requirement. However, the nature and position of substituents on the aromatic rings and the stereochemistry of the cyclooctadiene ring significantly modulate the biological potency. tandfonline.commdpi.com

Studies have shown that the benzoaryl moiety is an essential pharmacophore for the anti-HIV activity of lignans, playing a key role in inhibiting HIV replication. mdpi.comnih.gov By comparing the anti-HIV-1 activity of various natural analogs, specific SAR trends can be identified.

| Compound | Key Structural Features/Differences | Anti-HIV-1 Activity (EC₅₀, µg/mL) | Source |

|---|---|---|---|

| This compound | Baseline structure | 3.1 | nottingham.ac.uk |

| Schisantherin D | Similar to this compound | 0.5 | nih.gov |

| Wilsonilignan A | Different substitution pattern on aromatic rings | 3.26 | nih.gov |

| Wilsonilignan C | Different substitution pattern on aromatic rings | 2.87 | nih.gov |

| Schineglignan A | Moderate activity with a therapeutic index of 18.5 | 1.8 | tandfonline.com |

| Schineglignan B | Moderate activity with a therapeutic index of 24.6 | 2.2 | tandfonline.com |

| Binankadsurin A | Potent activity with an EC₅₀ value of 3.86 µM | ~1.55 (converted from µM) | researchgate.net |

| Heteroclitin (unnamed, compound 12) | Moderate activity with a therapeutic index of 65.9 | 1.4 | researchgate.netnih.gov |

From this data, it is evident that even minor changes to the dibenzocyclooctadiene scaffold can lead to significant variations in anti-HIV potency. The high potency of Schisantherin D (EC₅₀ = 0.5 µg/mL) compared to this compound (EC₅₀ = 3.1 µg/mL) highlights the sensitivity of the biological activity to the specific arrangement of functional groups. nih.gov The presence and location of hydroxyl and methoxy (B1213986) groups on the phenyl rings are critical modulators of activity.

Strategies for Chemical Modification and Analog Design for Activity Modulation

To improve the biological profile of this compound, medicinal chemists can employ various strategies for chemical modification and analog design. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org

Key strategies applicable to the this compound scaffold include:

Modification of Aromatic Ring Substituents: The phenolic hydroxyl and methoxy groups on the two aromatic rings are primary targets for modification. Strategies include demethylation to create catechols, esterification or etherification of hydroxyl groups, and introduction of different substituents (e.g., halogens, alkyl groups) to probe the electronic and steric requirements of the target binding site. researchgate.net

Total Synthesis of Unnatural Analogs: Total synthesis provides the ultimate flexibility in analog design. researchgate.netrsc.org It allows for the creation of derivatives that are inaccessible through semi-synthesis from the natural product. For example, the entire substitution pattern of the aromatic rings can be redesigned, or the carbon skeleton itself can be altered to produce novel scaffolds that retain the key pharmacophoric elements of this compound.

Prodrug Approaches: To improve properties like bioavailability, prodrug strategies can be implemented. For instance, the hydroxyl groups of this compound could be conjugated with amino acids or fatty acids to create ester derivatives that are more lipophilic and may be cleaved by endogenous enzymes in the body to release the active drug. acs.orgnih.gov

Integration of Computational and Chemoinformatic Tools in SAR Analysis

Modern drug discovery heavily relies on computational and chemoinformatic tools to accelerate the SAR process. frontiersin.orgnih.gov These in silico methods provide valuable insights into how ligands like this compound interact with their biological targets, thereby guiding the design of more effective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can be performed with HIV enzymes like reverse transcriptase or integrase to hypothesize its binding mode. nih.govnih.govscielo.br This helps to rationalize the observed SAR and identify which parts of the molecule are making key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, thus suggesting sites for modification. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound analogs, a predictive model can be built. This model can then be used to estimate the activity of newly designed, virtual compounds, helping to prioritize which analogs to synthesize and test. frontiersin.org

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. A pharmacophore model derived from this compound and its active analogs can be used to screen large virtual libraries for new, structurally diverse compounds with the potential for similar anti-HIV activity.

Chemoinformatics and Data Visualization: Tools such as SARANEA or ChemNetworks are used to analyze and visualize the SAR data from a library of compounds. nih.govmdpi.com They can generate network similarity graphs where compounds are linked based on structural similarity, allowing researchers to easily spot "activity cliffs"—pairs of very similar compounds with a large difference in potency—which provide critical SAR information. nih.govresearchgate.net Machine learning and deep learning algorithms are increasingly used to mine these large chemical datasets to uncover complex SAR patterns that may not be obvious from manual inspection. nih.govneovarsity.org

By combining these computational approaches with experimental synthesis and testing, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the rational design of novel anti-HIV therapeutics. rsc.org

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Isolation and Quantification

The isolation and purification of Interiotherin A from complex plant extracts are typically achieved through various chromatographic methods. Initial separation often involves column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20. researchgate.net For precise quantification and final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Photodiode Array Detection (PAD) and Mass Spectrometry (MS)

A robust and sensitive method utilizing High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) has been developed for the simultaneous quantitative analysis of this compound and other lignans (B1203133) in the fruit of Schisandra sphenanthera. ebi.ac.uknih.gov This hyphenated technique is ideal for complex mixtures, providing both quantitative data and structural confirmation.

The HPLC-PAD-MS method offers high accuracy and reliability for determining the concentration of this compound. nih.gov In this system, the HPLC separates the individual compounds from the extract based on their physicochemical properties. As each compound elutes from the chromatography column, it passes through the Photodiode Array detector, which records its ultraviolet (UV) spectrum. nih.gov This provides an initial identification based on the characteristic absorption profile and retention time.

Following PAD detection, the eluent is introduced into the Mass Spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and fragmentation patterns. nih.gov The identity of the chromatographic peaks, including that of this compound, is confirmed by comparing the retention time, UV spectrum, and mass spectral data with those of a reference standard. nih.gov The validated method has been successfully applied to quantify twelve lignans, including this compound, in samples of S. sphenanthera from various locations. nih.gov

Table 1: HPLC-PAD-MS System Application

| Component | Function | Role in this compound Analysis |

|---|---|---|

| HPLC | Separates chemical components | Isolates this compound from other lignans and matrix components. nih.gov |

| PAD | Records UV-Vis spectra | Provides retention time and UV spectral data for initial identification and quantification. nih.gov |

| MS | Measures mass-to-charge ratio | Confirms the identity of this compound by providing molecular weight and fragmentation data. ebi.ac.uknih.gov |

Spectroscopic Techniques for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.govnih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex dibenzocyclooctadiene skeleton.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR: To establish the precise connectivity of atoms, various 2D NMR experiments are used. These include techniques like Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal direct and long-range correlations between protons and carbons, respectively. acs.org These spectral analyses are essential for confirming the planar structure of this compound. researchgate.net

Mass Spectrometry (MS) (e.g., HRMS)

Mass Spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is critical for determining the elemental formula of this compound. researchgate.netnih.govresearchgate.net Unlike standard MS which provides the nominal mass, HRMS measures the mass-to-charge ratio with very high accuracy. This precision allows for the calculation of a unique elemental formula. For instance, in one analysis, this compound was identified using UPLC-Q-TOF-HRMS, which provided crucial data for its characterization. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Analytical Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula | Source |

|---|

This data is invaluable for confirming that the isolated compound has the expected molecular formula, complementing the structural framework provided by NMR. acs.orgnih.gov

Future Research Directions

Elucidation of Unexplored Biosynthetic Routes

Interiotherin A has been isolated from plants of the Schisandraceae family, such as Kadsura interior and Schisandra propinqua. ebi.ac.uknih.govacs.org However, the precise enzymatic pathways that lead to its formation within these plants remain largely uncharacterized. Future research should focus on identifying the specific enzymes and genetic pathways responsible for the biosynthesis of the dibenzocyclooctadiene lignan (B3055560) core and the subsequent tailoring reactions that result in this compound. Unraveling these biosynthetic routes could enable the production of this compound and its precursors through biotechnological methods, such as heterologous expression in microbial or plant-based systems. This would provide a sustainable and potentially scalable alternative to extraction from natural sources.

In-depth Characterization of Molecular Mechanisms of Action Beyond Initial Observations

Initial studies have identified this compound as an inhibitor of HIV replication. acs.orgglpbio.comwikipedia.org The primary reported bioactivity is its ability to inhibit HIV replication in H9 lymphocyte cells, with an EC50 value of 3.1 µg/mL. acs.org However, the precise molecular target and the detailed mechanism by which it exerts this anti-viral effect are not fully understood. Future research must move beyond these initial observations to pinpoint the specific viral or host cell components with which this compound interacts. It is unknown, for example, whether it acts by inhibiting viral entry, reverse transcriptase, or other stages of the viral life cycle. thieme-connect.com A comprehensive mechanistic investigation is crucial for understanding its full therapeutic potential and for identifying potential resistance mechanisms.

Expanded Preclinical Investigations of Diverse Biological Efficacy (in appropriate in vivo models)

The biological evaluation of this compound has been largely confined to in vitro anti-HIV assays. acs.org There is a critical need to expand preclinical investigations into other potential therapeutic areas, given that related dibenzocyclooctadiene lignans (B1203133) exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. nih.govacgpubs.org Future studies should involve testing this compound in a broader panel of in vitro assays followed by validation in appropriate in vivo animal models to assess its efficacy, pharmacokinetics, and biodistribution. rasayucancerclinic.comtd2inc.com Establishing proof-of-concept in living organisms is a crucial step in the drug development process. oncodesign-services.com The use of well-defined preclinical models, such as patient-derived xenografts or genetic mouse models, will be essential for evaluating its potential in oncology and other disease areas. nih.govnih.gov

Table 1: Reported In Vitro Bioactivity of this compound and Related Lignans

| Compound | Biological Activity | Cell Line/Assay | Key Findings | Reference |

| This compound | Anti-HIV | H9 lymphocytes | EC50: 3.1 µg/mL; TI: 13.2 | acs.org |

| Schisantherin D | Anti-HIV | H9 lymphocytes | EC50: 0.5 µg/mL; TI: 50.6 | acs.org |

| Angeloylgomisin (B10818263) R | Anti-HIV | H9 lymphocytes | Weak activity | acs.org |

| Interiotherin B | Anti-HIV | H9 lymphocytes | Weak activity | acs.org |

EC50: Half-maximal effective concentration; TI: Therapeutic Index.

Rational Design and Synthesis of Novel this compound Analogs for Optimized Bioactivity

The structural complexity of this compound provides a rich scaffold for medicinal chemistry efforts. Based on a deeper understanding of its mechanism of action and structure-activity relationships (SAR), future research should focus on the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the functional groups on the dibenzocyclooctadiene core, such as the ester side chain and the methylenedioxy and methoxy (B1213986) groups, it may be possible to develop derivatives with enhanced anti-HIV activity or novel activities against other therapeutic targets. wikipedia.org This synthetic effort, coupled with iterative biological screening, is a proven strategy for optimizing lead compounds in drug discovery.

Application of Omics Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the biological effects of this compound, future research should leverage "omics" technologies. humanspecificresearch.orgnih.gov Transcriptomics (RNA sequencing) can reveal changes in gene expression in response to treatment, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. azti.esresearchgate.net Integrating these multi-omics datasets can provide a comprehensive picture of the cellular pathways modulated by this compound, helping to elucidate its mechanism of action, identify potential biomarkers of response, and uncover off-target effects. mdpi.com This systems-biology approach can accelerate the identification of its molecular targets and provide a more complete understanding of its therapeutic potential. humanspecificresearch.org

Q & A

Q. How can researchers validate the synthesis protocol for Interiotherin A to ensure reproducibility?

Methodological Answer:

- Follow strict guidelines for experimental documentation, including reagent purity, reaction conditions (temperature, solvent ratios, catalysts), and step-by-step isolation procedures.

- Validate synthesis via comparative analysis with published protocols, ensuring NMR (¹H/¹³C), HPLC, and mass spectrometry data match established spectral libraries .

- Include purity assessments (e.g., ≥95% by HPLC) and crystalline structure verification via X-ray diffraction for novel derivatives .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- Combine spectroscopic methods:

- NMR : Assign all protons and carbons, comparing shifts to known analogs .

- MS : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

- Use X-ray crystallography for absolute stereochemical determination if single crystals are obtainable .

- Cross-validate results with computational modeling (e.g., DFT calculations for NMR chemical shifts) .

Q. How should researchers assess the purity and stability of this compound in different solvents?

Methodological Answer:

- Conduct accelerated stability studies:

- Store samples in DMSO, methanol, or aqueous buffers at 4°C, 25°C, and 37°C for 1–4 weeks.

- Monitor degradation via HPLC at regular intervals, tracking peak area reductions or new impurity peaks .

- Use Karl Fischer titration for water content analysis in hygroscopic samples .

Advanced Research Questions

Q. How can experimental designs address contradictory bioactivity data for this compound across studies?

Methodological Answer:

Q. What strategies resolve discrepancies in this compound’s pharmacokinetic (PK) profiles between in vitro and in vivo models?

Methodological Answer:

- Optimize bioavailability studies:

- Compare solubility in biorelevant media (FaSSIF/FeSSIF) vs. pure solvents .

- Use microsomal stability assays (human/rodent liver microsomes) to predict metabolic clearance .

Q. How to design dose-response studies for this compound to account for non-linear efficacy in target tissues?

Methodological Answer:

- Use adaptive trial designs:

- Start with a broad dose range (0.1–100 µM in vitro; 1–50 mg/kg in vivo) and refine based on preliminary EC₅₀/IC₅₀ values .

- Apply Hill slope analysis to detect cooperative binding or off-target effects .

- Integrate transcriptomic profiling (RNA-seq) to identify dose-dependent pathway activation .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

- Use the Chou-Talalay method to calculate combination indices (CI):

Q. How should researchers handle outlier data points in this compound’s cytotoxicity assays?

Q. What steps ensure ethical reporting of negative or inconclusive results for this compound?

Methodological Answer:

- Adhere to FAIR data principles: Share raw datasets in repositories (e.g., Zenodo) with metadata on experimental conditions .

- Disclose limitations transparently (e.g., sample size, assay variability) in the discussion section .

- Publish negative results in preprint servers or journals specializing in null findings (e.g., PLOS ONE) .

Q. How can researchers enhance the reproducibility of this compound studies across labs?

Methodological Answer:

- Provide detailed Supplemental Information:

- Instrument calibration logs (e.g., NMR magnet stability, HPLC column batch numbers) .

- Step-by-step video protocols for complex assays (e.g., patch-clamp electrophysiology) .

- Collaborate via open-source platforms (e.g., Protocols.io ) to crowdsource protocol validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.